molecular formula C13H16F3N3O B11842185 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide CAS No. 920320-50-9

3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide

Cat. No.: B11842185
CAS No.: 920320-50-9
M. Wt: 287.28 g/mol
InChI Key: UUNXGWIUNZCZOM-UHFFFAOYSA-N
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Description

3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide is a synthetic organic compound characterized by the presence of an azetidine ring, an amino group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl-Substituted Phenyl Group: This step often involves nucleophilic substitution reactions using trifluoromethyl-substituted benzene derivatives.

    Amino Group Introduction: The amino group can be introduced through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.

Scientific Research Applications

3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.

    Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain receptors, while the azetidine ring provides structural rigidity. These interactions can modulate biological pathways, leading to various pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-(1-(4-fluorophenyl)ethyl)azetidine-1-carboxamide
  • 3-Amino-N-(1-(4-chlorophenyl)ethyl)azetidine-1-carboxamide
  • 3-Amino-N-(1-(4-methylphenyl)ethyl)azetidine-1-carboxamide

Uniqueness

The presence of the trifluoromethyl group in 3-Amino-N-(1-(4-(trifluoromethyl)phenyl)ethyl)azetidine-1-carboxamide distinguishes it from similar compounds. This group enhances its lipophilicity and metabolic stability, making it a unique candidate for various applications.

Properties

CAS No.

920320-50-9

Molecular Formula

C13H16F3N3O

Molecular Weight

287.28 g/mol

IUPAC Name

3-amino-N-[1-[4-(trifluoromethyl)phenyl]ethyl]azetidine-1-carboxamide

InChI

InChI=1S/C13H16F3N3O/c1-8(18-12(20)19-6-11(17)7-19)9-2-4-10(5-3-9)13(14,15)16/h2-5,8,11H,6-7,17H2,1H3,(H,18,20)

InChI Key

UUNXGWIUNZCZOM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C(F)(F)F)NC(=O)N2CC(C2)N

Origin of Product

United States

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